4-(2-甲基丙氧基)-1,3-苯二甲酸二硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

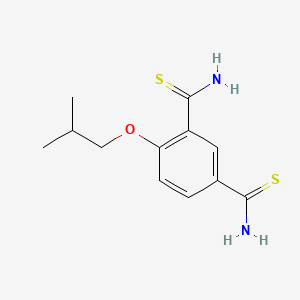

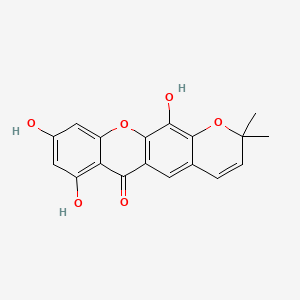

The compound “4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide” is a derivative of benzenedicarbothioamide with a 2-methylpropoxy group attached to the 4-position of the benzene ring. Benzenedicarbothioamides are a class of organic compounds that contain a benzene ring substituted with two carbothioamide groups .

Molecular Structure Analysis

The molecular structure of “4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide” would consist of a benzene ring core, with carbothioamide groups at the 1 and 3 positions, and a 2-methylpropoxy group at the 4 position .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide” can be predicted based on its structure and the properties of similar compounds. It would likely be a solid at room temperature with a relatively high melting point due to the presence of the benzene ring and the carbothioamide groups .科学研究应用

1. 药物研究和药物开发

环氧合酶-2 抑制剂:与 4-(2-甲基丙氧基)-1,3-苯二甲酸二硫酰胺在结构上相关的化合物已被探索其作为选择性环氧合酶-2 (COX-2) 抑制剂的潜力。例如,对 4-羟基-2-甲基-N-(2-噻唑)-2H-1,2-苯并噻嗪-3-羧酰胺-1,1-二氧化物 (EX15) 及其 Cu(II) 配合物的研究表明具有显著的抗氧化、镇痛和抗风湿作用,突出了它们在治疗关节炎等疾病中的潜力 (谢里夫、艾尔-阿斯米和洛特菲,2012).

抗炎剂:针对新型分子作为潜在抗炎剂的研究计划合成了甲基 3-羟基噻吩并 [2,3-b] 吡啶-2-羧酸酯等化合物,该化合物的合成基于结构相关分子的抗炎活性 (莫洛尼,2001).

2. 材料科学和配位化学

- 发光钯配合物:功能类似于 4-(2-甲基丙氧基)-1,3-苯二甲酸二硫酰胺的硫酰胺基三齿配体用于合成钯(II) 配合物。这些配合物在玻璃态冷冻态和固态中均表现出强发射,表明在材料科学和光电器件中具有应用前景 (赤岩、金原、福本和山本,2005).

3. 神经退行性疾病的治疗应用

- 阿尔茨海默氏症治疗的金属离子螯合剂:N-芳基取代的 3-(β-D-吡喃葡萄糖基氧基)-2-甲基-4(1H)-吡啶酮,其共同点是结合了用于金属螯合和潜在抗氧化特性的官能团,已被开发为阿尔茨海默氏症治疗的药物。这些化合物的目的是螯合、重新分布和/或去除金属离子,从而解决神经退行性疾病的多因素性质 (斯科特等,2011).

作用机制

Target of Action

The primary target of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide acts as a non-purine selective inhibitor of xanthine oxidase . It binds to the molybdenum-pterin center of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to a decrease in serum uric acid levels .

Biochemical Pathways

The compound affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in the production of uric acid . This can have downstream effects on the regulation of purine synthesis and the excretion of uric acid .

Pharmacokinetics

The pharmacokinetics of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide are characterized by rapid absorption, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . The compound is metabolized via glucuronidation and oxidation, with only a small percentage being excreted unchanged via the kidneys .

Result of Action

The molecular and cellular effects of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide’s action primarily involve a reduction in serum uric acid levels . This can help manage conditions like gout, which are associated with hyperuricemia . It’s important to note that the use of this compound may be associated with an increased risk of cardiovascular events .

属性

IUPAC Name |

4-(2-methylpropoxy)benzene-1,3-dicarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSLBTBUAGKOJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243868 |

Source

|

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330632-46-6 |

Source

|

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)

![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)